molecular formula C22H19FN4O B2978509 7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1031990-73-4

7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No. B2978509
CAS RN: 1031990-73-4
M. Wt: 374.419
InChI Key: WMMCSXRDWGKEBY-UHFFFAOYSA-N
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Description

This compound belongs to the family of pyrazolo[1,5-a]pyrimidines . These molecules are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . They have been identified as strategic compounds for optical applications due to several key characteristics .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a simpler and greener synthetic methodology (RME: 40–53%) as compared to those of BODIPYs (RME: 1.31–17.9%) . The synthesis process involves the use of electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .


Molecular Structure Analysis

The molecular formula of the compound is C15H13N3O2 . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 267.28 . It has tunable photophysical properties, with absorption and emission intensities varying based on the presence of EDGs at position 7 on the fused ring .

Scientific Research Applications

Synthesis and Biological Activity

This compound belongs to a class of chemicals that have been synthesized for their potential biological activities. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their inhibitory effects on cancer cell proliferation. These compounds have demonstrated distinct effective inhibition on the proliferation of certain cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Liu et al., 2016). Similarly, derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, further emphasizing the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activities

The cytotoxic activities of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been investigated, revealing their potential against various human cancer cell lines. This includes colon, lung, breast, and liver cancer cells, providing insights into the structure-activity relationships that could guide the development of new anticancer drugs (Hassan, Hafez, Osman, & Ali, 2015).

Antitumor and Antidepressant Activities

Additionally, the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for their antitumor and antidepressant activities have been documented. Some compounds within this class have shown promising results as anticonvulsants and antidepressants in preclinical models, which could pave the way for new treatments for neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).

Synthesis Methodologies

The methodologies for synthesizing pyrazolo[1,5-a]pyrimidine derivatives involve several chemical transformations, starting from readily available precursors. These synthetic routes are crucial for producing derivatives with potential biological activities, including anticancer and anti-inflammatory properties. The structural modifications and synthesis conditions have been explored to optimize the biological activities of these compounds, demonstrating the compound's versatility and potential for further chemical modifications (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).

properties

IUPAC Name

7-(3,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O/c1-14-3-6-17(11-15(14)2)20-9-10-24-21-19(13-26-27(20)21)22(28)25-12-16-4-7-18(23)8-5-16/h3-11,13H,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMCSXRDWGKEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)NCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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